10-Debc hydrochloride
Overview
Description
10-DEBC hydrochloride is a selective inhibitor of Akt/PKB . It inhibits IGF-1-stimulated phosphorylation and activation of Akt, suppressing downstream activation of mTOR, p70 S6 kinase, and S6 ribosomal protein . It shows no activity at PDK1, SGK1, or PI 3-kinase .
Physical And Chemical Properties Analysis
10-DEBC hydrochloride is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored in a desiccated state at +4°C .
Scientific Research Applications
1. Antimicrobial Applications
10-DEBC hydrochloride has shown promising results as an agent against infection by Mycobacterium abscessus (M. abscessus), which causes chronic pulmonary infections and is resistant to many current antimicrobials. 10-DEBC, a selective AKT inhibitor, demonstrated significant inhibitory activity against both wild-type and clarithromycin-resistant M. abscessus strains without cytotoxicity in infected macrophages. This suggests its potential as a new therapeutic agent for treating infections caused by M. abscessus (Lee et al., 2022).
2. Cancer Research
10-DEBC hydrochloride has been investigated for its role in cancer research, particularly as a potent and selective inhibitor of Pim-1 kinase, which is considered an attractive target for anticancer drugs. The structure-based optimization of 10-DEBC derivatives has led to significant improvements in activity and selectivity. This includes compounds like 26, which showed an IC50 value of 0.9 nM, demonstrating 220-fold and 8-fold selectivity over Pim-2 and Pim-3 kinases, respectively (Li et al., 2020).
3. Pancreatic Cancer Treatment
Research has explored the synergistic anti-cancer effects of AKT and SRC inhibition in human pancreatic cancer cells. 10-DEBC, along with another inhibitor, was used to suppress cell proliferation and metastatic potential in pancreatic cancer cell lines. This combined inhibition approach resulted in a significant reduction of cell proliferation and metastasis, suggesting 10-DEBC's potential utility in pancreatic cancer treatment (Ahn et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4-(2-chlorophenoxazin-10-yl)-N,N-diethylbutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O.ClH/c1-3-22(4-2)13-7-8-14-23-17-9-5-6-10-19(17)24-20-12-11-16(21)15-18(20)23;/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKSJUIYYCQZEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCN1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587887 | |
Record name | 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Debc hydrochloride | |
CAS RN |
201788-90-1 | |
Record name | 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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